molecular formula C7H6N2O B185317 Imidazo[1,2-a]pyridin-2(3H)-one CAS No. 3999-06-2

Imidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B185317
CAS No.: 3999-06-2
M. Wt: 134.14 g/mol
InChI Key: VOPVTPADXCIVEE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2(3H)-one (CAS 3999-06-2) is a fused bicyclic heterocycle recognized as a privileged and "drug prejudice" scaffold in medicinal chemistry due to its wide range of biological applications . This compound serves as a key synthetic intermediate and core structure for developing novel therapeutic agents. A significant area of research involves its derivatives acting as potent antituberculosis (anti-TB) agents. These compounds are promising for targeting multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Some derivatives, known as imidazo[1,2-a]pyridine amides (IPAs), inhibit the cytochrome bcc oxidase complex (specifically the QcrB subunit), disrupting oxidative phosphorylation and energy production in the bacteria, a mechanism shared by the clinical candidate telacebec (Q203) which is in phase II trials . Other derivatives have shown excellent activity by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis . Beyond infectious disease, imidazo[1,2-a]pyridine derivatives demonstrate substantial potential in oncology research. They exhibit anti-inflammatory and anti-cancer properties by suppressing key signaling pathways such as NF-κB and STAT3 in cell lines like MDA-MB-231 and SKOV3, thereby reducing inflammatory cytokines and affecting the expression of genes like Bcl-2 and Bax . The versatility of the imidazo[1,2-a]pyridine scaffold, evidenced by its presence in marketed drugs for various conditions, makes this core structure an invaluable building block for researchers designing new bioactive molecules across multiple disease areas .

Properties

IUPAC Name

3H-imidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPVTPADXCIVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337315
Record name Imidazo[1,2-a]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-06-2
Record name Imidazo[1,2-a]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2(3H)-one can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the this compound core . Another approach involves the use of transition-metal-free oxidative coupling between 2-aminopyridine and aromatic terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign conditions, such as electrochemical methods, has been explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

C3-Alkylation via Aza-Friedel–Crafts Reactions

Imidazo[1,2-a]pyridin-2(3H)-one undergoes regioselective alkylation at the C3 position through three-component aza-Friedel–Crafts reactions . This method employs aldehydes and amines in the presence of Y(OTf)₃ as a Lewis acid catalyst under ambient aerobic conditions .

Mechanism :

  • Iminium Ion Pathway : Aldehyde and cyclic amine form an iminium ion intermediate, which is attacked by the C3 position of the imidazo[1,2-a]pyridine.
  • Electrophilic Addition Pathway : Direct electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine, followed by amine coupling and dehydration .

Substrate Scope :

AldehydeAmineYield (%)Reference
p-TolualdehydeMorpholine83
4-ChlorobenzaldehydePiperidine78
BenzaldehydePyrrolidine75

This method offers atom economy , functional group tolerance, and scalability (up to gram-scale) .

Sulfenylation

3-Sulfenyl derivatives are synthesized via electrophilic thiolation using thiophenols and N-bromosuccinimide (NBS) under mild conditions . The reaction proceeds through a thiiranium ion intermediate, yielding 3-arylthioimidazo[1,2-a]pyridin-2(3H)-ones.

Example :

  • Reaction with 4-methylthiophenol in CH₂Cl₂ at 0°C yields 92% of the sulfenylated product .

Halogenation

Bromination at the C3 position occurs using molecular bromine (Br₂) in dichloromethane :

text
This compound + Br₂ → 3-Bromothis compound (91% yield)

Hydrazone Derivative Formation

Condensation with hydrazines generates N-glycinyl-hydrazone derivatives , which exhibit enhanced biological activity. For instance, reaction with tert-butyl hydrazine produces potent TNF-α inhibitors (IC₅₀ = 0.25 µM) .

Key Modification :

  • Introduction of lipophilic groups (e.g., 4-chlorophenyl) improves binding affinity by 10-fold compared to unsubstituted analogs .

Hydroxyalkylation

Yb(OTf)₃-catalyzed Friedel–Crafts reactions with aldehydes yield C3-hydroxyalkylated products. For example, reaction with benzaldehyde in HFIP solvent achieves 85% yield .

Electrophilic Aromatic Substitution

The electron-rich C3 position reacts with nitroolefins under Cu catalysis, forming nitroalkylated derivatives (70–88% yields) .

Metal-Free Functionalization

Groebke–Blackburn–Bienaymé (GBB) Reaction :
A one-pot, three-component reaction with isonitriles and aldehydes under acid catalysis (e.g., HClO₄) produces 2,3-disubstituted imidazo[1,2-a]pyridines .

Example :

  • 2-Aminopyridine + 4-nitrobenzaldehyde + cyclohexyl isonitrile → 2-Cyclohexyl-3-(4-nitrophenyl)imidazo[1,2-a]pyridine (87% yield) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

IMPY derivatives have shown promising anticancer activity. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A recent study reported that specific substitutions on the IMPY scaffold enhance its potency against these cell lines, indicating a structure-activity relationship (SAR) that is crucial for drug design .

1.2 Neuroprotective Effects

Research indicates that IMPY compounds may have neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Some derivatives act as inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms of neurodegenerative disorders .

1.3 Anxiolytic and Sedative Effects

Several studies have highlighted the anxiolytic and sedative effects of IMPY derivatives. Compounds based on the imidazo[1,2-a]pyridine scaffold have been found to interact with GABA receptors, enhancing their activity and providing potential therapeutic avenues for anxiety disorders . The binding affinity and selectivity for GABA_A receptors make these compounds valuable in developing new anxiolytic medications.

Agricultural Applications

2.1 Pesticidal Activity

IMPY has been explored for its pesticidal properties. Certain derivatives exhibit significant insecticidal activity against pests such as aphids and whiteflies. This application stems from the compound's ability to interfere with the nervous system of these insects, leading to paralysis and death. The development of IMPY-based pesticides could provide environmentally friendly alternatives to traditional chemical pesticides.

Materials Science

3.1 Catalytic Applications

The unique structural features of IMPY make it suitable for catalytic applications. Studies have shown that metal complexes of IMPY can act as effective catalysts in various organic reactions, including oxidation and cross-coupling reactions. These catalysts demonstrate high efficiency and selectivity, making them valuable in synthetic organic chemistry.

3.2 Gas Storage and Separation

IMPY derivatives have been investigated for their potential in gas storage and separation technologies. For example, cadmium(II) and iron(II) complexes with IMPY radical anions have shown promise in selectively adsorbing gases such as CO₂ and H₂S, which is crucial for environmental applications related to greenhouse gas reduction.

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer, neuroprotective, anxiolytic properties
Agricultural ApplicationsEffective insecticides against common pests
Materials ScienceCatalysts for organic reactions; gas storage/separation

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Farag et al. synthesized various IMPY derivatives and tested their cytotoxicity against MCF-7 cells. The results indicated that certain modifications significantly increased their anticancer activity, highlighting the importance of SAR in drug development .

Case Study 2: Neuroprotective Effects
Research by Jismy et al. focused on the synthesis of fluoromethylated IMPY derivatives that showed potent inhibition against MAO-B. This suggests a potential therapeutic application in treating neurodegenerative diseases such as Parkinson's disease .

Mechanism of Action

Imidazo[1,2-a]pyridin-2(3H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyridine. While all these compounds share a fused bicyclic structure, they differ in the position and nature of the fused rings. This compound is unique due to its specific ring fusion pattern and the presence of a carbonyl group at the 2-position, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a structural comparison:

Compound Name Core Structure Key Substituents/Modifications Unique Features
Imidazo[1,2-a]pyridin-2(3H)-one Imidazo[1,2-a]pyridine Ketone at 2-position Enhanced hydrogen bonding capacity; potential for neuroprotective activity
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid Imidazo[1,2-a]pyridine Propanoic acid moiety at 3-position Improved solubility; applications in drug discovery and material science
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Hydroxyl at 8-position, i-propyl at 2-position Altered pharmacokinetics; increased metabolic stability
Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Pyrimidine ring instead of pyridine Distinct electronic properties; varied receptor targeting
3H-Imidazo[4,5-c]pyridine-2-carbonitrile Imidazo[4,5-c]pyridine Nitrile group at 2-position Enhanced reactivity in cross-coupling reactions; anticancer potential

Key Research Findings

  • Substituent Position Matters : 3-Substituted derivatives (e.g., 3-aryl or 3-carboxylic acid) exhibit stronger anticancer and anti-inflammatory activities compared to 2- or 8-substituted analogs .
  • Green Synthesis : Solvent-free MCRs (e.g., Adib’s method) achieve >90% yields for imidazo[1,2-a]pyridines, outperforming traditional methods requiring toxic solvents .

Biological Activity

Imidazo[1,2-a]pyridin-2(3H)-one is a significant compound within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound is a bicyclic heterocyclic compound that exhibits a broad spectrum of pharmacological properties. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Key Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer : Exhibits potent activity against various cancer cell lines.
  • Anti-inflammatory : Inhibits the production of pro-inflammatory cytokines.
  • Antimicrobial : Demonstrates efficacy against bacterial and fungal infections.
  • Anticonvulsant : Shows potential in seizure management.
  • Antiviral : Active against certain viral infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated several derivatives against the HCC1937 breast cancer cell line using MTT assays, revealing significant cytotoxic effects. The most potent compounds showed IC50 values as low as 6.25 µM, indicating strong antiproliferative activity (see Table 1) .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
IP-5HCC19376.25Induces apoptosis
IP-6MDA-MB-23125Inhibits cell migration
IP-7MCF-750Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been substantiated through studies focusing on its ability to inhibit TNF-α production. A notable derivative, LASSBio-1749, was shown to reduce TNF-α levels by over 90% in vivo at various doses (3 to 100 µmol/kg), demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities. The structure-activity relationship (SAR) analyses suggest that modifications to the imidazo scaffold can enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. SAR studies show that:

  • Substituents at specific positions on the ring can enhance potency.
  • The presence of electron-donating or withdrawing groups significantly affects activity profiles.

Case Study 1: Anti-TNF-α Activity

In a study focused on novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives, researchers found that these compounds effectively inhibited TNF-α production in vitro and in vivo. The most active derivative exhibited significant reductions in pro-inflammatory cytokines in a subcutaneous air pouch model .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of three novel imidazo derivatives against breast cancer cell lines. The results demonstrated that these compounds not only inhibited cell viability but also induced apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What conventional synthetic routes are employed for Imidazo[1,2-a]pyridin-2(3H)-one derivatives?

  • Methodological Answer : The synthesis primarily involves condensation reactions, multicomponent reactions (MCRs), and cyclization strategies. For example:

  • Condensation : Reacting 2-aminopyridine with aldehydes and ketones under acidic conditions (e.g., iodine catalysis) to form the imidazo[1,2-a]pyridine core .
  • Multicomponent Reactions : Using 2-aminopyridine, aldehydes, and isonitriles in aqueous environments to yield 3-amino derivatives with high efficiency .
  • Cyclocondensation : Intramolecular cyclization of intermediates like 2-pyridyl-3-arylaminoisoxazolones to form fused imidazo-pyridine systems .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry and substituent positions. For instance, aromatic protons in derivatives like 10i–10m () show distinct shifts at δ 6.8–8.2 ppm .
  • Mass Spectrometry (ESI-HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ for compound 10k: calc. 308.1742, obs. 308.1739) .
  • X-ray Crystallography : Resolves ambiguous structural features, such as hydrogen bonding in dimeric adducts (e.g., compound 9 in ) .

Q. How do researchers interpret cytotoxic activity data (e.g., IC50 values) for structure-activity relationships (SAR)?

  • Methodological Answer : Cytotoxicity tables (e.g., Table 2 in ) compare IC50 values across cell lines to assess selectivity and potency. For example:

  • Compound 10e : Shows low cytotoxicity (IC50 = 10–12 μM) but poor selectivity (Vero cell IC50 = 10 μM), limiting therapeutic potential.
  • Compound 10b : Exhibits moderate activity (IC50 = 14–16 μM) with better selectivity (Vero IC50 = 14 μM) .
    • Key Metrics : Selectivity indices (SI = IC50normal_{\text{normal}}/IC50cancer_{\text{cancer}}) guide prioritization of derivatives for further optimization.

Advanced Research Questions

Q. How can DFT studies optimize the synthesis of novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways, transition states, and electronic properties:

  • Reaction Mechanism Validation : DFT calculations (e.g., B3LYP/6-31G*) confirm intermediates in iodine-catalyzed cyclization () .
  • Electronic Effects : HOMO-LUMO gaps predict regioselectivity in substituent addition (e.g., electron-withdrawing groups lowering activation barriers) .

Q. How to resolve contradictions in cytotoxic activity data across derivatives?

  • Methodological Answer : Discrepancies (e.g., compound 10a vs. 10e in ) arise from:

  • Cell Line Variability : HepG2 (liver) vs. MCF-7 (breast) may reflect tissue-specific uptake or metabolic differences.
  • Experimental Conditions : Varying protocols (e.g., serum concentration, incubation time) require standardization.
  • Statistical Validation : Use ANOVA or dose-response curve fitting to confirm reproducibility .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

  • Methodological Answer : Full or fractional factorial designs screen variables (e.g., temperature, catalyst loading):

  • Variables : Catalyst (I2_2, K2_2S2_2O8_8), solvent (DMSO vs. H2_2O), and reaction time.
  • Response Surface Methodology (RSM) : Identifies optimal conditions for yield and purity (e.g., 80°C, 12h for compound 10k in ) .

Q. What challenges exist in scaling up multicomponent reactions for industrial applications?

  • Methodological Answer :

  • Scalability : Batch-to-batch variability in MCRs due to exothermicity or mixing inefficiencies.
  • Green Chemistry : Solvent-free or aqueous systems (e.g., Adib’s method in ) reduce waste but require precise pH control .
  • Continuous Flow Reactors : Enhance heat/mass transfer for high-throughput synthesis ( ) .

Q. How do computational tools predict biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulates binding to target proteins (e.g., kinase inhibitors in ) using AutoDock Vina.
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro groups in 10j) with enhanced cytotoxicity (R2^2 > 0.85 in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-2(3H)-one
Reactant of Route 2
Imidazo[1,2-a]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.